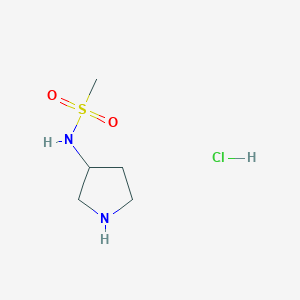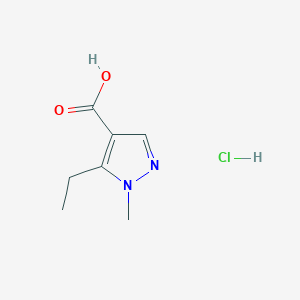
3-Bromo-2-(2-chlorophenoxy)pyridine
Vue d'ensemble
Description
“3-Bromo-2-(2-chlorophenoxy)pyridine” is a chemical compound with the CAS Number: 1215809-13-4 . It has a molecular weight of 284.54 and its IUPAC name is 3-bromo-2-(2-chlorophenoxy)pyridine .
Molecular Structure Analysis
The InChI code for “3-Bromo-2-(2-chlorophenoxy)pyridine” is 1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H . This code provides a specific representation of the molecule’s structure.Applications De Recherche Scientifique
Medicine: Potential Therapeutic Applications
3-Bromo-2-(2-chlorophenoxy)pyridine may serve as a precursor in the synthesis of various biologically active molecules. Its structural moiety could be integral in developing new pharmacophores with potential therapeutic effects. The compound’s halogenated nature suggests it could be used in halogen-assisted drug discovery, enhancing the binding affinity and selectivity of drugs .
Agriculture: Agrochemical Synthesis
In agriculture, this compound could be utilized to create novel agrochemicals, such as pesticides or herbicides. Its ability to form stable bonds with other organic compounds makes it a valuable candidate for developing new formulations that can improve crop protection .
Material Science: Advanced Material Development
The compound’s unique structure could be exploited in material science for the development of new polymeric materials or coatings. These materials could have enhanced properties like increased thermal stability or chemical resistance, which are crucial in various industrial applications .
Environmental Science: Pollution Remediation
3-Bromo-2-(2-chlorophenoxy)pyridine might be used in environmental science to synthesize compounds that can degrade pollutants. Its reactive bromine and chlorine atoms could potentially break down harmful organic molecules, aiding in environmental remediation efforts .
Analytical Chemistry: Chemical Analysis
In analytical chemistry, this compound could be used as a standard or reagent in chromatography and spectrometry. Its distinct chemical signature allows for precise measurement and identification of substances within complex mixtures .
Synthetic Chemistry: Building Block for Complex Molecules
This compound is a valuable building block in synthetic chemistry. It can undergo various chemical reactions, such as cross-coupling, to form complex molecules that can be used in a wide range of chemical syntheses .
Pharmacology: Drug Metabolism Studies
In pharmacology, 3-Bromo-2-(2-chlorophenoxy)pyridine could be used to study drug metabolism and the effects of halogen atoms on the pharmacokinetic properties of drugs. It could help in understanding how drugs are processed in the body and how to improve their efficacy .
Biochemistry: Enzyme Inhibition
Lastly, in biochemistry, the compound could be explored for its potential as an enzyme inhibitor. By binding to active sites of enzymes, it could regulate biochemical pathways, which is a fundamental approach in designing drugs to treat various diseases .
Safety And Hazards
Propriétés
IUPAC Name |
3-bromo-2-(2-chlorophenoxy)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7BrClNO/c12-8-4-3-7-14-11(8)15-10-6-2-1-5-9(10)13/h1-7H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGHSGSRIFOMKPV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OC2=C(C=CC=N2)Br)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7BrClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001294244 | |
| Record name | 3-Bromo-2-(2-chlorophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2-chlorophenoxy)pyridine | |
CAS RN |
1215809-13-4 | |
| Record name | 3-Bromo-2-(2-chlorophenoxy)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1215809-13-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-2-(2-chlorophenoxy)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001294244 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-(2-chlorophenoxy)pyridine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-[cyano(cyclopropyl)methyl]benzamide](/img/structure/B1525479.png)





![2-[2-(3-amino-1H-pyrazol-1-yl)ethoxy]ethan-1-ol](/img/structure/B1525491.png)
![1-[(5-Tert-butyl-1,2,4-oxadiazol-3-yl)methyl]piperazine dihydrochloride](/img/structure/B1525492.png)


![1-[(2-Aminoethyl)sulfanyl]-2-methylpropan-2-ol](/img/structure/B1525496.png)

![N-({2-chloroimidazo[1,2-a]pyridin-3-yl}methylidene)hydroxylamine](/img/structure/B1525500.png)